molecular formula C5H4ClIN2OS B1414525 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one CAS No. 917895-50-2

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one

Cat. No.: B1414525
CAS No.: 917895-50-2
M. Wt: 302.52 g/mol
InChI Key: VFMFMAVBNDRHBE-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H3ClINOS This compound is characterized by the presence of chlorine, iodine, and a methylthio group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrimidine derivative followed by the introduction of the methylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and thiolation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Strict quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-amine
  • 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-ol

Uniqueness

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one is unique due to its specific combination of halogen and methylthio substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-chloro-5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2OS/c1-11-5-8-3(6)2(7)4(10)9-5/h1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMFMAVBNDRHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731881
Record name 6-Chloro-5-iodo-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917895-50-2
Record name 6-Chloro-5-iodo-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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